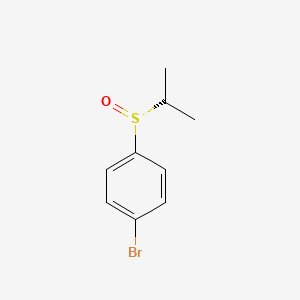

p-Bromophenyl i-propyl sulfoxide

Description

BenchChem offers high-quality p-Bromophenyl i-propyl sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Bromophenyl i-propyl sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(R)-propan-2-ylsulfinyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOPNGNHCUFBRQ-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[S@@](=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Crystal Structure of (R)-p-Bromophenyl Isopropyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of (R)-p-bromophenyl isopropyl sulfoxide, a chiral organosulfur compound of interest in stereoselective synthesis and drug design. The following sections present its crystallographic data, key structural features, and the experimental protocols utilized for its characterization.

Core Crystallographic Data

The crystal structure of (R)-p-bromophenyl isopropyl sulfoxide was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with one molecule in the asymmetric unit. The crystallographic data and refinement details are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₉H₁₁BrOS |

| Formula Weight | 247.15 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.869(1) |

| b (Å) | 8.878(2) |

| c (Å) | 18.798(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 979.1(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.677 |

| Absorption Coefficient (mm⁻¹) | 4.878 |

| F(000) | 496 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| θ range for data collection (°) | 2.29 to 27.50 |

| Index ranges | -7 ≤ h ≤ 7, -11 ≤ k ≤ 11, -24 ≤ l ≤ 24 |

| Reflections collected | 8145 |

| Independent reflections | 2241 [R(int) = 0.041] |

| Completeness to θ = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2241 / 0 / 119 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.027, wR2 = 0.063 |

| R indices (all data) | R1 = 0.033, wR2 = 0.066 |

| Absolute structure parameter | 0.01(2) |

| Largest diff. peak and hole (e.Å⁻³) | 0.42 and -0.47 |

Selected Bond Lengths and Angles

The molecular structure of (R)-p-bromophenyl isopropyl sulfoxide features a tetrahedral sulfur atom bonded to the p-bromophenyl group, an isopropyl group, and an oxygen atom. Key intramolecular distances and angles are presented below.

| Bond | Length (Å) |

| S(1)-O(1) | 1.498(2) |

| S(1)-C(1) | 1.791(3) |

| S(1)-C(7) | 1.812(3) |

| Br(1)-C(4) | 1.907(3) |

| Angle | (°) |

| O(1)-S(1)-C(1) | 106.8(1) |

| O(1)-S(1)-C(7) | 106.3(1) |

| C(1)-S(1)-C(7) | 99.7(1) |

| C(2)-C(1)-S(1) | 119.8(2) |

| C(6)-C(1)-S(1) | 120.3(2) |

| C(8)-C(7)-S(1) | 110.1(2) |

| C(9)-C(7)-S(1) | 108.4(2) |

Experimental Protocols

The synthesis and structural determination of (R)-p-bromophenyl isopropyl sulfoxide involved the following key steps:

Synthesis and Crystallization

(R)-p-bromophenyl isopropyl sulfoxide was synthesized via the asymmetric oxidation of the corresponding sulfide. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of the compound.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. Data were collected at room temperature using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of (R)-p-bromophenyl isopropyl sulfoxide.

An In-depth Technical Guide to the Chemical Properties of p-Bromophenyl i-Propyl Sulfoxide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for p-Bromophenyl i-propyl sulfoxide is limited in publicly available literature. This guide provides a comprehensive overview based on the well-characterized analog, p-Bromophenyl methyl sulfoxide, and established principles of sulfoxide chemistry. Properties and protocols are presented as predictive models for research and development purposes.

Executive Summary

Sulfoxides are a pivotal class of organosulfur compounds characterized by a sulfinyl group bonded to two carbon atoms. Their inherent chirality at the sulfur center and their role as versatile synthetic intermediates make them highly valuable in medicinal chemistry and materials science. This document details the known and predicted chemical properties of p-Bromophenyl i-propyl sulfoxide, offering a technical resource for its synthesis, characterization, and potential applications. Due to the scarcity of direct data, information from the closely related p-Bromophenyl methyl sulfoxide is used as a primary reference for predicting physical, spectral, and reactive properties.

Chemical Identity and Structure

p-Bromophenyl i-propyl sulfoxide features a chiral sulfoxide group linking a p-bromophenyl ring and an isopropyl group. The tetrahedral geometry around the sulfur atom, which includes a lone pair of electrons, makes the molecule chiral when the two organic substituents are different, as is the case here.[1]

-

IUPAC Name: 1-Bromo-4-(isopropylsulfinyl)benzene

-

Molecular Formula: C₉H₁₁BrOS

-

Molecular Weight: 247.15 g/mol

-

Chirality: The sulfur atom is a stereocenter.

Predicted and Comparative Physicochemical Properties

Table 1: Physicochemical Properties of p-Bromophenyl methyl sulfoxide

| Property | Value | Source / Reference |

|---|---|---|

| CAS Number | 934-71-4 | [2] |

| Molecular Formula | C₇H₇BrOS | [3] |

| Molecular Weight | 219.10 g/mol | [2] |

| Melting Point | 77-78 °C | [4] |

| Appearance | Off-white needles / White powder | [4] |

| Optical Rotation [α]D²⁰ | -106.9 (c 1.8, acetone, 99% ee for S-enantiomer) |[4] |

Table 2: Predicted Physicochemical Properties of p-Bromophenyl i-propyl sulfoxide

| Property | Predicted Value | Rationale |

|---|---|---|

| Molecular Weight | 247.15 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Typical for aryl sulfoxides |

| Melting Point | Likely lower than 77-78 °C | The bulkier isopropyl group may disrupt crystal packing compared to the methyl group. |

| Boiling Point | Higher than p-bromophenyl methyl sulfoxide | Increased molecular weight and size. |

| Solubility | Soluble in common organic solvents (e.g., CHCl₃, EtOAc, Acetone) | Based on general sulfoxide solubility.[4] |

Spectral Data Analysis

No specific spectra for p-Bromophenyl i-propyl sulfoxide were found. The data for p-Bromophenyl methyl sulfoxide are provided for comparison to aid in the characterization of the target molecule.

Table 3: NMR Spectral Data for (S)-(-)-p-Bromophenyl methyl sulfoxide in CDCl₃

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) | Reference |

|---|---|---|---|

| ¹H NMR | 2.69 | s, 3H (S-CH₃) | [4] |

| 7.49 | d, 2H, J = 8.4 Hz (Ar-H) | [4] | |

| 7.64 | d, 2H, J = 8.3 Hz (Ar-H) | [4] | |

| ¹³C NMR | 43.9 | (S-CH₃) | [4] |

| 125.0 | (Ar-C) | [4] | |

| 125.3 | (Ar-C) | [4] | |

| 132.5 | (Ar-C) | [4] |

| | 144.8 | (Ar-C) |[4] |

For p-Bromophenyl i-propyl sulfoxide , one would predict a more complex ¹H NMR spectrum in the aliphatic region, with a septet for the isopropyl methine proton (CH) and a doublet for the two methyl groups (CH₃). The aromatic region would likely show a similar doublet of doublets pattern.

Chemical Reactivity and Synthesis

Aryl alkyl sulfoxides are versatile intermediates in organic synthesis. Their reactivity is centered around the sulfinyl group.

General Reactivity

-

Oxidation: The sulfoxide can be readily oxidized to the corresponding sulfone (p-Bromophenyl i-propyl sulfone) using various oxidizing agents like hydrogen peroxide or m-CPBA.

-

Reduction: The sulfoxide can be deoxygenated back to the sulfide (p-Bromophenyl i-propyl sulfide) using reagents like silica bromide.[5]

-

Pummerer Reaction: In the presence of an activating agent like acetic anhydride, sulfoxides with an α-proton can undergo rearrangement to form an α-acyloxy sulfide. This reaction is a powerful tool for carbon-carbon bond formation.[6]

Caption: General reactivity pathways of p-Bromophenyl i-propyl Sulfoxide.

Proposed Synthesis

The most common and effective method for preparing sulfoxides is the controlled oxidation of the corresponding sulfide. Asymmetric oxidation methods can be employed to produce enantioenriched sulfoxides. A general workflow is presented below.

Caption: Proposed workflow for the synthesis and purification of p-Bromophenyl i-propyl Sulfoxide.

Experimental Protocols

The following is a detailed, generalized protocol for the asymmetric synthesis of an aryl alkyl sulfoxide, adapted from a procedure for its methyl analog.[4] This method should be readily applicable for the synthesis of p-Bromophenyl i-propyl sulfoxide.

Asymmetric Oxidation of p-Bromophenyl i-propyl Sulfide

Materials:

-

p-Bromophenyl i-propyl sulfide (1.0 equiv)

-

Chiral ligand (e.g., (S)-(-)-2-(N-3,5-Diiodosalicyliden)amino-3,3-dimethyl-1-butanol)

-

Vanadyl acetylacetonate [VO(acac)₂]

-

Hydrogen peroxide (~30% w/w aqueous solution)

-

Chloroform (CHCl₃), HPLC Grade

-

Ethyl acetate (EtOAc)

-

Heptane or Petroleum Ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: A chiral ligand and vanadyl acetylacetonate are stirred in a suitable solvent like chloroform at room temperature to form the active catalyst complex.

-

Reaction Setup: The starting sulfide, p-Bromophenyl i-propyl sulfide, is dissolved in chloroform and added to the catalyst mixture. The resulting solution is cooled to 0 °C in an ice bath.

-

Oxidation: An aqueous solution of hydrogen peroxide (approx. 1.2 equiv) is added dropwise to the cooled reaction mixture over 20-30 minutes, ensuring the internal temperature remains between 0-5 °C.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using an appropriate eluent (e.g., 50:50 EtOAc:petroleum ether). The starting sulfide, the desired sulfoxide product, and the over-oxidized sulfone byproduct will have distinct Rf values.[4]

-

Workup: Once the starting material is consumed, the reaction is quenched with a saturated aqueous solution of sodium sulfite. The organic layer is separated, and the aqueous layer is extracted with chloroform or dichloromethane.

-

Drying and Concentration: The combined organic fractions are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a solid or oil.

Purification Protocol

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a low polarity eluent (e.g., petroleum ether) and gradually increasing the polarity with ethyl acetate, is used to separate the unreacted sulfide, the sulfoxide product, and the sulfone byproduct.

-

Recrystallization: The fractions containing the pure sulfoxide are combined and concentrated. The resulting solid is recrystallized from a hot solvent mixture, such as ethyl acetate and heptane (e.g., 20:80 ratio), to afford the purified product as crystalline needles.[4]

-

Final Drying: The purified crystals are collected by filtration and dried under high vacuum to remove residual solvents.

Potential Applications and Biological Relevance

While no specific biological activities have been reported for p-Bromophenyl i-propyl sulfoxide, chiral sulfoxides are of significant interest in drug development. They can act as chiral auxiliaries in asymmetric synthesis or be integral parts of pharmacologically active molecules. For instance, the blockbuster drug esomeprazole (Nexium) is the (S)-enantiomer of the sulfoxide omeprazole.[7] The presence of the bromophenyl moiety offers a site for further functionalization via cross-coupling reactions, making this compound a potentially valuable building block for creating libraries of complex molecules for drug discovery screening.

References

- 1. Sulfoxide - Wikipedia [en.wikipedia.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Crystallography Open Database: Information card for entry 7052345 [crystallography.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: The Mechanism of Action of p-Bromophenyl i-propyl sulfoxide

A comprehensive review of the current scientific understanding for researchers, scientists, and drug development professionals.

Foreword

This technical guide aims to provide a thorough analysis of the mechanism of action of p-Bromophenyl i-propyl sulfoxide. However, a comprehensive search of the current scientific literature and databases has revealed no specific information regarding the biological activity, cellular targets, or mechanism of action for this particular compound. The following sections, therefore, outline the general methodologies and approaches that would be employed to investigate the mechanism of action of a novel chemical entity like p-Bromophenyl i-propyl sulfoxide, should such research be undertaken. While no data exists for the specific compound of interest, this guide serves as a framework for the requisite experimental investigation.

Initial Target Identification and Validation

The first step in elucidating the mechanism of action of a new compound is to identify its primary cellular targets. This typically involves a combination of computational and experimental approaches.

In Silico Screening

Computational methods can predict potential protein targets based on the chemical structure of p-Bromophenyl i-propyl sulfoxide. This involves screening the compound against libraries of known protein structures to identify potential binding partners.

High-Throughput Screening (HTS)

Experimentally, high-throughput screening assays are employed to test the compound against a wide array of biological targets, such as enzymes, receptors, and ion channels.

Experimental Workflow for Target Identification

In-Depth Technical Guide: p-Bromophenyl i-propyl sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics, a representative synthetic protocol, and a logical workflow for p-Bromophenyl i-propyl sulfoxide, also known as 1-bromo-4-(isopropylsulfinyl)benzene. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Physical and Chemical Characteristics

While comprehensive experimental data for p-Bromophenyl i-propyl sulfoxide is not widely available in the public domain, the following table summarizes its key known and calculated properties. Information on the (R)-enantiomer is most readily accessible.

| Property | Value | Source |

| Chemical Name | 1-bromo-4-(isopropylsulfinyl)benzene | N/A |

| Synonyms | p-Bromophenyl isopropyl sulfoxide | N/A |

| CAS Number | 363136-59-8 ((R)-enantiomer) | [1][2] |

| Molecular Formula | C₉H₁₁BrOS | [3] |

| Molecular Weight | 247.15 g/mol | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Purity | ≥95% (as offered by some suppliers) | [3] |

| Appearance | Likely a solid at room temperature | Based on crystal structure data[4] |

Representative Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of p-Bromophenyl i-propyl sulfoxide is not readily found in peer-reviewed literature. However, a standard and reliable method for the preparation of aryl sulfoxides is the oxidation of the corresponding aryl sulfide. The following protocol is a representative procedure based on established chemical principles for this type of transformation.

Reaction: Oxidation of p-Bromophenyl i-propyl sulfide

Reagents and Materials:

-

p-Bromophenyl i-propyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Acetic acid

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-bromophenyl i-propyl sulfide in a suitable solvent such as acetic acid or a mixture of dichloromethane and acetic acid.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Oxidation: Slowly add a stoichiometric amount (1.0 to 1.2 equivalents) of 30% hydrogen peroxide dropwise to the cooled and stirring solution. The temperature should be carefully monitored and maintained at 0-5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting sulfide is consumed.

-

Quenching: Once the reaction is complete, quench the excess oxidant by carefully adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite until a negative test with starch-iodide paper is obtained.

-

Workup: Transfer the reaction mixture to a separatory funnel. If acetic acid was used as the primary solvent, dilute the mixture with water and extract with dichloromethane (3 x volumes). If dichloromethane was the co-solvent, simply add water to the separatory funnel.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid), water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude p-bromophenyl i-propyl sulfoxide.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure sulfoxide.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of p-Bromophenyl i-propyl sulfoxide from p-bromothiophenol.

Caption: Synthetic pathway for p-Bromophenyl i-propyl sulfoxide.

Signaling Pathways and Biological Activity

Currently, there is no readily available information in the scientific literature detailing the involvement of p-Bromophenyl i-propyl sulfoxide in specific biological signaling pathways or its pharmacological activity. Further research is required to elucidate its potential biological roles.

References

The Solubility Profile of p-Bromophenyl i-propyl Sulfoxide: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available solubility data for p-bromophenyl i-propyl sulfoxide. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for p-bromophenyl i-propyl sulfoxide in any solvent has been publicly reported. This document, therefore, aims to provide relevant context through the physicochemical properties of analogous compounds and outlines established methodologies for determining solubility, which can be applied to the target compound.

Introduction to Aryl Alkyl Sulfoxides

Aryl alkyl sulfoxides are a class of organosulfur compounds characterized by a sulfoxide group bonded to both an aryl and an alkyl group. These compounds are of significant interest in medicinal chemistry and materials science due to their chiral nature and potential biological activity. The solubility of these compounds is a critical parameter, influencing their bioavailability, formulation, and efficacy in various applications. The structure of p-bromophenyl i-propyl sulfoxide, featuring a polar sulfoxide group and nonpolar aromatic and isopropyl moieties, suggests a complex solubility profile that will be highly dependent on the nature of the solvent.

Physicochemical Properties of Structurally Related Compounds

In the absence of direct data for p-bromophenyl i-propyl sulfoxide, examining the properties of similar molecules can provide valuable insights into its expected solubility behavior.

Table 1: Physicochemical Properties of Related Aryl Sulfoxides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| p-Bromophenyl methyl sulfoxide | C₇H₇BrOS | 219.10 | 73-75 | The methyl analog of the target compound. The melting point suggests it is a solid at room temperature.[1] |

| (s)-(-)-methyl p-bromophenyl sulfoxide | C₇H₇BrOS | 219.10 | Not explicitly stated, but purified by recrystallization from ethanol and sublimation. | Synthesis procedure mentions purification from hot ethanol, indicating some solubility at elevated temperatures.[2] |

| (+/-)-2-bromophenyl 4-methylphenyl sulfoxide | C₁₃H₁₁BrOS | 295.19 | Not specified | A related diaryl sulfoxide. |

The solid nature of the closely related p-bromophenyl methyl sulfoxide at room temperature suggests that p-bromophenyl i-propyl sulfoxide is also likely to be a solid with limited aqueous solubility. The presence of the larger, more hydrophobic isopropyl group in place of the methyl group may further decrease its solubility in polar solvents like water.

General Solubility Characteristics of Sulfoxides

Sulfoxides are polar molecules due to the S=O bond and possess a lone pair of electrons on the sulfur atom, allowing them to act as hydrogen bond acceptors. Dimethyl sulfoxide (DMSO), the simplest sulfoxide, is a powerful polar aprotic solvent, miscible with a wide range of organic solvents and water. This general characteristic suggests that p-bromophenyl i-propyl sulfoxide will likely exhibit good solubility in polar aprotic solvents. Its solubility in nonpolar solvents will be influenced by the aryl and isopropyl groups, while its solubility in protic solvents will be affected by its ability to form hydrogen bonds.

Experimental Protocols for Solubility Determination

Standard methods for determining the solubility of a compound like p-bromophenyl i-propyl sulfoxide involve establishing equilibrium between the dissolved and undissolved solid in a given solvent at a specific temperature.

Equilibrium Shake-Flask Method

This is the gold standard for thermodynamic solubility determination.

Workflow for the Shake-Flask Method

Caption: Workflow of the equilibrium shake-flask solubility determination method.

Methodology:

-

Preparation: An excess amount of solid p-bromophenyl i-propyl sulfoxide is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The saturated solution is separated from the excess solid by filtration or centrifugation. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of p-bromophenyl i-propyl sulfoxide in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

High-Throughput Screening (HTS) Methods

For rapid assessment of solubility, particularly in drug discovery settings, kinetic solubility methods are often employed.

Logical Flow for Kinetic Solubility Assay

Caption: Logical flow of a typical kinetic solubility measurement.

Methodology:

-

Stock Solution: A high-concentration stock solution of the compound is prepared in a strong organic solvent, typically DMSO.

-

Dilution: A small aliquot of the stock solution is added to an aqueous buffer.

-

Precipitation and Measurement: The solution is incubated for a short period, and the concentration of the compound that remains in solution after any precipitation has occurred is measured. This can be done by detecting the turbidity of the solution (nephelometry) or by analyzing the clear supernatant after centrifugation.

Signaling Pathways

There is currently no information available in the scientific literature describing the involvement of p-bromophenyl i-propyl sulfoxide in any specific signaling pathways.

Conclusion

While direct, quantitative solubility data for p-bromophenyl i-propyl sulfoxide remains elusive in the public domain, an informed estimation of its solubility characteristics can be made based on the properties of analogous compounds. It is anticipated to be a solid at room temperature with limited aqueous solubility but better solubility in polar aprotic organic solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocols outlined in this guide, particularly the shake-flask method, are recommended for generating reliable data. Further research is necessary to fully characterize the physicochemical properties of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of p-Bromophenyl i-propyl Sulfoxide

This guide provides a comprehensive overview of the synthetic pathway toward p-bromophenyl i-propyl sulfoxide, a chiral sulfoxide of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of a direct, published protocol for this specific molecule, this document details a robust, two-step synthesis adapted from well-established methodologies for analogous compounds. The first step involves the synthesis of the precursor sulfide, followed by its asymmetric oxidation to the target sulfoxide.

Introduction

Chiral sulfoxides are a pivotal class of organic compounds, serving as valuable chiral auxiliaries and intermediates in asymmetric synthesis. Their unique stereoelectronic properties have also led to their incorporation into various biologically active molecules. The synthesis of enantiomerically pure sulfoxides is, therefore, a significant endeavor in modern organic chemistry. The primary route to such compounds is the asymmetric oxidation of their corresponding prochiral sulfides. This guide focuses on a targeted synthesis of p-bromophenyl i-propyl sulfoxide, outlining a reliable experimental approach.

Part 1: Synthesis of p-Bromophenyl i-propyl Sulfide (Precursor)

The initial step in the synthesis of the target sulfoxide is the preparation of the corresponding sulfide, p-bromophenyl i-propyl sulfide. This is typically achieved through a nucleophilic substitution reaction between 4-bromothiophenol and an isopropyl halide in the presence of a base.

Experimental Protocol: S-Alkylation of 4-Bromothiophenol

Reaction Scheme:

Br-C₆H₄-SH + (CH₃)₂CH-Br + Base → Br-C₆H₄-S-CH(CH₃)₂ + Base·HBr

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Bromothiophenol | 189.07 | 5.00 g | 26.4 mmol | Starting material |

| 2-Bromopropane | 122.99 | 4.87 g (3.53 mL) | 39.6 mmol | Alkylating agent (1.5 equiv) |

| Sodium Hydroxide (NaOH) | 40.00 | 1.16 g | 29.1 mmol | Base (1.1 equiv) |

| Ethanol (EtOH) | 46.07 | 50 mL | - | Solvent |

| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - | Extraction Solvent |

| Saturated NaCl solution | - | 50 mL | - | For washing |

| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiophenol (5.00 g, 26.4 mmol) and ethanol (50 mL).

-

Stir the mixture until the 4-bromothiophenol has completely dissolved.

-

In a separate beaker, dissolve sodium hydroxide (1.16 g, 29.1 mmol) in a minimal amount of water and add it dropwise to the flask.

-

To the resulting sodium 4-bromothiophenolate solution, add 2-bromopropane (3.53 mL, 39.6 mmol) in one portion.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add 50 mL of water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium chloride solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude p-bromophenyl i-propyl sulfide by vacuum distillation or column chromatography on silica gel (eluent: hexane) to yield a colorless oil.

Expected Yield: 85-95%

Part 2: Asymmetric Oxidation to p-Bromophenyl i-propyl Sulfoxide

The second part of the synthesis is the enantioselective oxidation of the previously prepared sulfide to the target sulfoxide. The following protocol is adapted from a well-documented procedure for the asymmetric oxidation of p-bromophenyl methyl sulfide, which utilizes a vanadium-based catalyst and hydrogen peroxide as the oxidant[1]. A key feature of this method is the potential for kinetic resolution of the product, which can enhance the enantiomeric excess[1].

Experimental Protocol: Catalytic Asymmetric Oxidation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| p-Bromophenyl i-propyl sulfide | 231.16 | 5.00 g | 21.6 mmol | Substrate |

| (S)-(-)-2-(N-3,5-Diiodosalicylidene)amino-3,3-dimethyl-1-butanol | 473.08 | 154 mg | 0.32 mmol | Chiral Ligand (1.5 mol%) |

| Vanadyl acetylacetonate [VO(acac)₂] | 265.16 | 57.5 mg | 0.22 mmol | Catalyst (1.0 mol%) |

| Hydrogen Peroxide (30% aq. solution) | 34.01 | 2.70 g (2.45 mL) | 23.8 mmol | Oxidant (1.1 equiv) |

| Chloroform (CHCl₃) | 119.38 | 50 mL | - | Solvent |

| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - | For workup and chromatography |

| 10% aq. Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 50 mL | - | For quenching |

| Saturated aq. Sodium Chloride (NaCl) | - | 50 mL | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |

| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | For chromatography |

| Heptane | 100.21 | As needed | - | For chromatography and recrystallization |

Procedure:

-

In a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, dissolve the chiral ligand (154 mg, 0.32 mmol) and vanadyl acetylacetonate (57.5 mg, 0.22 mmol) in chloroform (30 mL).

-

Stir the solution at room temperature for 30 minutes. The color of the solution should change, indicating complex formation.

-

Add p-bromophenyl i-propyl sulfide (5.00 g, 21.6 mmol) in one portion, followed by an additional 20 mL of chloroform.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add the 30% hydrogen peroxide solution (2.45 mL, 23.8 mmol) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature remains between 0 and 5 °C.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC (eluent: diethyl ether or a mixture of ethyl acetate and heptane).

-

Upon completion (typically 24-48 hours), quench the reaction at 0 °C by the dropwise addition of 10% aqueous sodium thiosulfate solution (50 mL).

-

Transfer the mixture to a separatory funnel and rinse the flask with dichloromethane (2 x 25 mL).

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium chloride (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product as a solid or oil.

Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent. This will separate the desired sulfoxide from any unreacted sulfide and over-oxidized sulfone.

-

Combine the fractions containing the pure sulfoxide and remove the solvent under reduced pressure.

-

For further purification and enhancement of enantiomeric excess, recrystallize the product from a hot mixture of ethyl acetate and heptane.

-

Filter the resulting crystals and dry them under vacuum to obtain enantiomerically enriched p-bromophenyl i-propyl sulfoxide as a white solid.

Expected Quantitative Data (Based on Analogous Reactions):

| Parameter | Expected Value/Range | Notes |

| Yield (after chromatography) | 60-75% | Yields can vary based on reaction scale and purity of reagents. |

| Enantiomeric Excess (ee) (crude) | >90% | The use of the chiral vanadium catalyst promotes high enantioselectivity. |

| Enantiomeric Excess (ee) (after recrystallization) | >98% | Recrystallization can significantly enhance the enantiomeric purity. |

| Reaction Time | 24-48 hours | Monitor by TLC to determine the optimal reaction time. |

Visualization of Synthetic Workflow

The overall synthetic process can be visualized as a two-stage workflow, from starting materials to the final purified product.

Caption: Workflow for the synthesis of p-Bromophenyl i-propyl Sulfoxide.

Characterization of p-Bromophenyl i-propyl Sulfoxide

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ (ppm): ~7.6 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~3.0-3.2 (m, 1H, CH), ~1.3 (d, 3H, CH₃), ~1.2 (d, 3H, CH₃). The diastereotopic methyl groups of the isopropyl moiety are expected to show distinct doublet signals.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ (ppm): ~145 (Ar-C-S), ~132 (Ar-C), ~125 (Ar-C), ~124 (Ar-C-Br), ~55 (CH-S), ~16 (CH₃), ~15 (CH₃).

-

-

FT-IR (KBr, cm⁻¹):

-

~3080 (Ar C-H stretch), ~2970 (Aliphatic C-H stretch), ~1580, 1470 (Ar C=C stretch), ~1040 (S=O stretch), ~820 (para-disubstituted benzene C-H bend).

-

-

Mass Spectrometry (EI):

-

M⁺ peak showing the characteristic isotopic pattern for a bromine-containing compound.

-

Enantiomeric Excess (ee) Determination:

The enantiomeric excess of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral column (e.g., Chiralpak AS or AD) and a mobile phase typically consisting of a mixture of heptane and isopropanol.

This comprehensive guide provides a detailed and actionable framework for the synthesis of p-bromophenyl i-propyl sulfoxide. Researchers are advised to adhere to standard laboratory safety practices when handling all chemicals.

References

Fundamental Research on Chiral Sulfoxides: A Technical Guide for Drug Development

Chiral sulfoxides are a class of organosulfur compounds that have garnered significant attention in the fields of chemistry and pharmacology. Their importance stems from the stereogenic nature of the sulfur atom, which can exist in two non-superimposable, mirror-image forms called enantiomers. This chirality is a critical factor in drug design and asymmetric synthesis, as different enantiomers of a molecule can exhibit vastly different biological activities. This technical guide provides an in-depth overview of the fundamental research on chiral sulfoxides, focusing on their synthesis, application in medicine, and the experimental protocols that underpin their development.

Enantiomerically pure sulfoxides are crucial components in numerous pharmaceuticals and serve as powerful chiral auxiliaries in asymmetric synthesis.[1][2] Prominent examples of chiral sulfoxide drugs include esomeprazole (the S-enantiomer of omeprazole) and armodafinil (the R-enantiomer of modafinil), which demonstrate improved therapeutic profiles compared to their racemic mixtures.[3][4][5] The development of efficient and stereoselective methods to synthesize these molecules is a key area of research.[6]

Core Synthetic Strategies for Chiral Sulfoxides

The preparation of enantiomerically pure sulfoxides is a central challenge in organic chemistry. The primary methods developed to achieve this can be broadly categorized into three main approaches: the asymmetric oxidation of prochiral sulfides, nucleophilic substitution on chiral sulfinyl precursors, and the use of stoichiometric chiral oxidants.

Asymmetric Oxidation of Prochiral Sulfides

The most direct and economically favorable route to chiral sulfoxides is the enantioselective oxidation of their corresponding prochiral sulfides.[1][7] This approach relies on chiral catalysts to control the stereochemical outcome of the oxidation.

Metal-Catalyzed Systems: Transition metal complexes are widely used to catalyze the asymmetric oxidation of sulfides.

-

Titanium-Based Catalysts: The breakthrough in this area was the adaptation of the Sharpless asymmetric epoxidation catalyst by Kagan and Modena in 1984.[8][9] This system, typically comprising titanium(IV) isopropoxide [Ti(O-iPr)₄], a chiral diethyl tartrate (DET) ligand, and a hydroperoxide oxidant, has become a cornerstone for industrial-scale synthesis, notably for the production of esomeprazole.[10][11][12] Water content and the ratio of ligand to metal are critical parameters for achieving high enantioselectivity.[9][12]

-

Iron-Based Catalysts: Driven by the need for more sustainable and less toxic methods, iron-catalyzed systems have emerged as a promising alternative. These catalysts, often paired with chiral Schiff base ligands and using hydrogen peroxide as a green oxidant, have been successfully applied to the kilogram-scale synthesis of esomeprazole with excellent yield and enantiomeric excess (ee).[10]

-

Vanadium and Manganese Catalysts: Vanadium complexes with chiral Schiff bases have also been shown to effectively catalyze the asymmetric oxidation of various sulfides.[13] Similarly, pre-formed manganese complexes can achieve high yields and enantioselectivities using hydrogen peroxide, demonstrating practical utility in the synthesis of esomeprazole and albendazole sulfoxide.[14]

Biocatalytic Oxidation: Enzymes offer a highly selective and environmentally benign route to chiral sulfoxides. Baeyer-Villiger monooxygenases (BVMOs), in particular, have been engineered through directed evolution to achieve remarkable improvements in efficiency and selectivity for sulfoxidation processes, using molecular oxygen as the ultimate oxidant.[11][15] This approach minimizes over-oxidation to the sulfone byproduct, a common challenge in chemical methods.[11]

Nucleophilic Substitution on Chiral Sulfinates

The Andersen synthesis, first reported in 1962, is a classic and reliable method for producing chiral sulfoxides with high enantiopurity.[2] The process involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard reagent. The sulfinate esters are typically prepared from a sulfinyl chloride and a chiral alcohol, allowing for the separation of diastereomers by crystallization. This method offers excellent control over the absolute configuration of the resulting sulfoxide.[1][7]

Stoichiometric Oxidation with Chiral Reagents

Chiral N-sulfonyloxaziridines, commonly known as Davis oxaziridines, are highly effective stoichiometric reagents for the asymmetric oxidation of sulfides.[1][16][17] These reagents transfer an oxygen atom to the sulfide with a high degree of stereocontrol, often yielding sulfoxides with excellent enantiomeric purity.[18] While effective, the stoichiometric nature of this method makes it less atom-economical and more costly for large-scale production compared to catalytic alternatives.[15]

Chiral Sulfoxides in Pharmaceuticals

The stereochemistry of a drug is a critical determinant of its pharmacological and toxicological properties. For chiral sulfoxides, one enantiomer (the eutomer) is often responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[19] This realization has led to the "chiral switch," where successful racemic drugs are redeveloped as single-enantiomer versions to provide a better therapeutic index.[3]

| Drug Name (Active Enantiomer) | Racemic Precursor | Therapeutic Area | Key Function |

| Esomeprazole ((S)-enantiomer) | Omeprazole | Gastroenterology | Proton Pump Inhibitor (PPI) for treating acid-related disorders.[3][5] |

| Armodafinil ((R)-enantiomer) | Modafinil | Neurology | Wakefulness-promoting agent for treating sleep disorders like narcolepsy.[3][20] |

| Sulindac | N/A (is a prodrug) | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID); the active sulfide metabolite is achiral.[3] |

| Cenicriviroc | N/A | Infectious Disease | CCR2 and CCR5 receptor antagonist, investigated for HIV-1 and other diseases.[3][21] |

| Adezmapimod | N/A | Inflammation | p38 MAP kinase inhibitor, investigated for inflammatory conditions.[3][21] |

Quantitative Data on Asymmetric Sulfoxidation

The efficacy of different synthetic methods is typically evaluated by the chemical yield and the enantiomeric excess (ee) of the product. The following table summarizes representative results for the synthesis of various chiral sulfoxides using different catalytic systems.

| Catalyst System | Chiral Ligand/Reagent | Oxidant | Substrate Example | Yield (%) | ee (%) | Reference |

| Titanium-based | (+)-Diethyl Tartrate (DET) | Cumene Hydroperoxide (CHP) | Pyrmetazole (Esomeprazole precursor) | 91 | 89 | [12] |

| Iron-based | Chiral Schiff Base | Hydrogen Peroxide (H₂O₂) | Pyrmetazole (Esomeprazole precursor) | 87 | 99.4 | [10] |

| Manganese-based | Chiral Salen-type Ligand | Hydrogen Peroxide (H₂O₂) | Thioanisole | 95 | >99 | [14] |

| Vanadium-based | Chiral Schiff Base | Hydrogen Peroxide (H₂O₂) | Benzyl phenyl sulfide | 90 | 99 | [13] |

| Organocatalyst | BINOL-phosphate | Hydrogen Peroxide (H₂O₂) | Modafinil precursor | >99 | 23 | [22] |

| Biocatalyst | Engineered BVMO | O₂ / NADPH | Pyrmetazole (Esomeprazole precursor) | >99 | >99 | [11] |

| Stoichiometric | Chiral N-sulfonyloxaziridine | N/A | Alkyl aryl sulfides | High | >95 | [1][17] |

Experimental Protocols

Detailed and reproducible experimental procedures are essential for researchers in this field. Below are representative protocols for key synthetic transformations.

Protocol 1: Iron-Catalyzed Asymmetric Synthesis of Esomeprazole

This protocol is adapted from a large-scale synthesis procedure.[10]

-

Catalyst Preparation: In a suitable reactor under an inert atmosphere, a chiral Schiff base ligand and an iron(II) salt (e.g., FeCl₂) are mixed in a solvent like dichloromethane or acetonitrile. A carboxylate salt (e.g., lithium acetate) is added, and the mixture is stirred to form the active catalyst complex.

-

Reaction Setup: The prochiral sulfide precursor to esomeprazole (5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylthio]-1H-benzo[d]imidazole) is dissolved in a suitable solvent mixture (e.g., ethyl acetate and water) and added to the reactor.

-

Oxidation: The reaction mixture is cooled to a specific temperature (e.g., -10 to -15 °C). Hydrogen peroxide (30% aq. solution) is then added dropwise over several hours while maintaining the temperature.

-

Monitoring and Work-up: The reaction progress is monitored by HPLC to determine conversion and enantiomeric excess. Once the reaction is complete, the organic layer is separated, washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench excess peroxide, and then with brine.

-

Isolation: The solvent is removed under reduced pressure. The crude product can be purified by crystallization or by forming a salt (e.g., the potassium salt) to yield esomeprazole with high chemical and enantiomeric purity.

Protocol 2: Synthesis of (R)-Modafinil via Organocatalysis

This procedure is based on an organocatalytic approach using a chiral BINOL-phosphate catalyst.[22]

-

Reaction Setup: To a solution of the sulfide precursor (2-(diphenylmethylthio)acetamide) in a suitable solvent (e.g., chloroform), add the chiral BINOL-phosphate organocatalyst (e.g., 5 mol%).

-

Oxidation: Add aqueous hydrogen peroxide (30%, 1.2 equivalents) to the mixture in one portion.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Purification and Analysis: The product is purified directly by column chromatography on silica gel (e.g., using an ethyl acetate/petroleum ether eluent). The enantiomeric excess of the resulting (R)-modafinil is determined by chiral HPLC analysis.

Protocol 3: The Kagan-Sharpless Catalytic Cycle for Asymmetric Sulfoxidation

The generally accepted mechanism for the Kagan-Sharpless sulfoxidation involves a dimeric titanium-tartrate complex in solution, which is the active catalytic species.

The "Chiral Switch" Concept: Omeprazole to Esomeprazole

The transition from a racemic drug to a single-enantiomer version is a key strategy in drug development to improve efficacy and reduce patient-to-patient variability in metabolism. Esomeprazole is the archetypal example of this "chiral switch."

Conclusion

Fundamental research into chiral sulfoxides has provided a robust platform for the development of advanced therapeutics and powerful synthetic tools. The evolution from stoichiometric reagents to highly efficient and sustainable catalytic systems, including both metal-based and enzymatic approaches, has enabled the large-scale production of enantiomerically pure sulfoxide drugs. For professionals in drug development, a deep understanding of these synthetic methodologies, the principles of stereopharmacology, and the associated analytical techniques is paramount for designing the next generation of safer and more effective medicines. The continued innovation in catalyst design and process optimization promises to further enhance the efficiency and environmental footprint of chiral sulfoxide synthesis.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. sulfoxides-in-medicine - Ask this paper | Bohrium [bohrium.com]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Sulfoxide - Wikipedia [en.wikipedia.org]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scientificupdate.com [scientificupdate.com]

- 12. researchgate.net [researchgate.net]

- 13. Enantioselective Sulfoxidation [organic-chemistry.org]

- 14. Enantioselective oxidation of sulfides with H2O2 catalyzed by a pre-formed manganese complex - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]

- 16. Davis reagent - Enamine [enamine.net]

- 17. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Davis Oxidation [organic-chemistry.org]

- 19. 2024.sci-hub.se [2024.sci-hub.se]

- 20. Portico [access.portico.org]

- 21. Sulfoxides in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

A Preliminary Investigation of p-Haloaryl Sulfoxides: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the preliminary investigation of p-haloaryl sulfoxides, a class of organosulfur compounds with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the synthesis, characterization, and potential biological relevance of these molecules.

Introduction

p-Haloaryl sulfoxides are characterized by a sulfoxide group attached to an aromatic ring bearing a halogen atom (F, Cl, Br, I) at the para position. The presence of the halogen atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making these compounds attractive scaffolds in drug discovery.[1] Sulfoxides themselves are found in a number of approved drugs, including the proton pump inhibitors esomeprazole and lansoprazole, and the psychostimulant modafinil.[2] The stereogenic center at the sulfur atom in chiral sulfoxides adds another dimension of complexity and potential for stereospecific interactions with biological targets.[3] This guide will detail key experimental protocols, present collated quantitative data, and illustrate relevant workflows and biological pathways to facilitate further research in this area.

Synthesis of p-Haloaryl Sulfoxides

The most common and straightforward method for the synthesis of p-haloaryl sulfoxides is the selective oxidation of the corresponding p-haloaryl sulfides. A variety of oxidizing agents can be employed, with careful control of reaction conditions to prevent over-oxidation to the sulfone.

General Experimental Protocol: Oxidation of p-Haloaryl Sulfides

A mild and efficient method for the selective oxidation of p-haloaryl sulfides utilizes hydrogen peroxide in glacial acetic acid.[4] This method is advantageous due to the "green" nature of the oxidant and the simple work-up procedure.[4]

Procedure:

-

To a solution of the p-haloaryl sulfide (1.0 eq) in glacial acetic acid, add 30% hydrogen peroxide (4.0 eq) dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude p-haloaryl sulfoxide.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Detailed Experimental Protocol: Enantioselective Synthesis of (S)-(-)-methyl p-bromophenyl sulfoxide

The following is a detailed procedure for the asymmetric oxidation of p-bromophenyl methyl sulfide, adapted from a literature precedent.[5]

Procedure:

-

In a round-bottom flask, dissolve the chiral catalyst in chloroform under a nitrogen atmosphere.

-

Add p-bromophenyl methyl sulfide (1.0 eq) to the reaction mixture.

-

Cool the solution to 0 °C in an ice bath.

-

Add a 30% aqueous solution of hydrogen peroxide (1.2 eq) dropwise, maintaining the internal temperature between 0-5 °C.[5]

-

After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Quench the reaction by adding a 10% w/v aqueous solution of sodium thiosulfate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.[5]

-

Combine the organic fractions, wash with saturated aqueous sodium chloride, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and petroleum ether) to yield the enantiomerically enriched sulfoxide.[5]

Characterization and Data Presentation

Thorough characterization of newly synthesized p-haloaryl sulfoxides is crucial. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following tables summarize key quantitative data for a series of p-halophenyl methyl sulfoxides.

NMR Spectroscopic Data

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| p-Fluorophenyl methyl sulfoxide | 7.65 (m, 2H), 7.20 (m, 2H), 2.70 (s, 3H) | 164.2 (d, J=252.5 Hz), 141.5, 126.0 (d, J=9.0 Hz), 116.5 (d, J=22.5 Hz), 44.0 |

| p-Chlorophenyl methyl sulfoxide | 7.58 (d, J = 8.5 Hz, 2H), 7.49 (d, J = 8.5 Hz, 2H), 2.71 (s, 3H)[6] | 144.07, 137.20, 129.60, 124.92, 43.95[6] |

| p-Bromophenyl methyl sulfoxide | 7.67 (d, J = 8.4 Hz, 2H), 7.52 (d, J = 8.4 Hz, 2H), 2.72 (s, 3H) | 144.8, 132.5, 125.2, 125.0, 44.0 |

| p-Iodophenyl methyl sulfoxide | 7.85 (d, J = 8.4 Hz, 2H), 7.40 (d, J = 8.4 Hz, 2H), 2.68 (s, 3H) | 145.5, 138.5, 125.5, 98.0, 44.0 |

Mass Spectrometry and Infrared Spectroscopy Data

| Compound | Monoisotopic Mass (Da) | Key IR Absorptions (cm-1) |

| p-Fluorophenyl methyl sulfoxide | 158.0254 | ~1050 (S=O stretch) |

| p-Chlorophenyl methyl sulfoxide | 173.9906[7] | ~1055 (S=O stretch) |

| p-Bromophenyl methyl sulfoxide | 217.9401 | ~1053 (S=O stretch) |

| p-Iodophenyl methyl sulfoxide | 265.9262 | ~1050 (S=O stretch) |

Experimental Workflow and Visualization

A systematic workflow is essential for the efficient investigation of p-haloaryl sulfoxides. The following diagram illustrates a typical experimental pathway from synthesis to characterization and preliminary biological evaluation.

Caption: Experimental workflow for p-haloaryl sulfoxide investigation.

Biological Relevance: A Potential Signaling Pathway

Many sulfoxide-containing drugs, such as esomeprazole, function as proton pump inhibitors (PPIs).[[“]] These drugs are used to treat acid-reflux and peptic ulcers by irreversibly blocking the H+/K+ ATPase (proton pump) in the parietal cells of the stomach lining.[9] The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point of intervention by proton pump inhibitors.

References

- 1. Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - P-chlorophenyl methyl sulfoxide (C7H7ClOS) [pubchemlite.lcsb.uni.lu]

- 8. Proton Pump Inhibitors Mechanism Of Action - Consensus Academic Search Engine [consensus.app]

- 9. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to p-Bromophenyl i-Propyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Bromophenyl i-propyl sulfoxide is a chiral organosulfur compound that holds significance in organic synthesis and pharmaceutical research. Its structure, featuring a stereogenic sulfur center, makes it a valuable chiral auxiliary and a building block for the synthesis of more complex chiral molecules. This technical guide provides a comprehensive overview of its synthesis, properties, and characterization, with a focus on experimental details and data presentation for a scientific audience.

Chemical Structure and Properties

p-Bromophenyl i-propyl sulfoxide consists of a p-bromophenyl group and an isopropyl group attached to a sulfinyl functional group. The chirality of the molecule arises from the tetrahedral arrangement of the lone pair of electrons, the oxygen atom, and the two organic substituents around the sulfur atom.

Table 1: Physical and Chemical Properties of p-Bromophenyl i-Propyl Sulfoxide and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| p-Bromophenyl i-propyl sulfoxide | C₉H₁₁BrOS | 247.15 | Solid (predicted) | Not available |

| p-Bromophenyl methyl sulfoxide | C₇H₇BrOS | 219.10 | White crystalline solid | 77-78 |

| p-Bromophenyl isopropyl sulfide | C₉H₁₁BrS | 231.15 | Not available | Not available |

| p-Bromophenyl methyl sulfide | C₇H₇BrS | 203.10 | Low melting crystalline mass | 38-40 |

Synthesis of p-Bromophenyl i-Propyl Sulfoxide

The primary method for the synthesis of p-bromophenyl i-propyl sulfoxide is the oxidation of its corresponding sulfide, p-bromophenyl isopropyl sulfide. For enantiomerically enriched or pure sulfoxide, asymmetric oxidation methods are employed.

Experimental Protocol: Asymmetric Oxidation of p-Bromophenyl Isopropyl Sulfide

This protocol is adapted from the enantioselective synthesis of (S)-(-)-methyl p-bromophenyl sulfoxide.

Starting Material: p-Bromophenyl isopropyl sulfide (CAS No. 70398-89-9).

Reagents and Equipment:

-

p-Bromophenyl isopropyl sulfide

-

Chiral vanadium catalyst (e.g., formed in situ from VO(acac)₂ and a chiral Schiff base ligand)

-

Hydrogen peroxide (30% aqueous solution)

-

Chloroform (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Heptane or Petroleum Ether (HPLC grade)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask, dropping funnel, magnetic stirrer, cooling bath, rotary evaporator, chromatography column, recrystallization flasks.

Workflow Diagram:

Caption: Workflow for the asymmetric synthesis of p-bromophenyl i-propyl sulfoxide.

Procedure:

-

Catalyst Formation: In a round-bottom flask, dissolve the chiral Schiff base ligand (e.g., (S)-(-)-2-(N-3,5-diiodosalicylidene)amino-3,3-dimethyl-1-butanol) and vanadyl acetylacetonate (VO(acac)₂) in chloroform. Stir the solution at room temperature for 30 minutes until the color changes, indicating catalyst formation.

-

Reaction Setup: To the catalyst solution, add p-bromophenyl isopropyl sulfide. Cool the reaction mixture to 0 °C using an ice bath or a cryocooler.

-

Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the reaction mixture, maintaining the internal temperature at 0-5 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and heptane or petroleum ether as the eluent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure p-bromophenyl i-propyl sulfoxide.

Expected Yield: Based on the synthesis of the methyl analog, yields in the range of 60-70% can be anticipated.

Spectroscopic Characterization

Table 2: Predicted and Comparative Spectroscopic Data

| Technique | Predicted Data for p-Bromophenyl i-Propyl Sulfoxide | Comparative Data for p-Bromophenyl Methyl Sulfoxide |

| ¹H NMR (CDCl₃) | * ~7.6 ppm (d, 2H): Aromatic protons ortho to the sulfoxide group. * ~7.5 ppm (d, 2H): Aromatic protons meta to the sulfoxide group. * ~3.0-3.5 ppm (septet, 1H): Methine proton of the isopropyl group. * ~1.2-1.4 ppm (d, 6H): Methyl protons of the isopropyl group. | * 7.64 ppm (d, 2H) * 7.49 ppm (d, 2H) * 2.69 ppm (s, 3H) |

| ¹³C NMR (CDCl₃) | * ~145 ppm: Aromatic carbon attached to the sulfoxide. * ~132 ppm: Aromatic carbons ortho to the bromine. * ~125 ppm: Aromatic carbons meta to the bromine. * ~124 ppm: Aromatic carbon attached to bromine. * ~55 ppm: Methine carbon of the isopropyl group. * ~15-16 ppm: Methyl carbons of the isopropyl group. | * 144.8 ppm * 132.5 ppm * 125.3 ppm * 125.0 ppm * 43.9 ppm |

| Mass Spec. (ESI+) | * [M+H]⁺: m/z ~248/250 (due to Br isotopes) * [M+Na]⁺: m/z ~270/272 (due to Br isotopes) | Not explicitly provided, but would show a similar isotopic pattern for bromine. |

Signaling Pathways and Logical Relationships

The primary relevance of p-bromophenyl i-propyl sulfoxide in a biological context is as a chiral building block in the synthesis of more complex, biologically active molecules. Its synthesis does not directly involve signaling pathways. However, the logic of its asymmetric synthesis can be represented.

Diagram of Asymmetric Synthesis Logic:

Caption: Logical flow of enantioselective oxidation to form chiral sulfoxides.

Applications in Drug Development

Chiral sulfoxides are important pharmacophores and intermediates in the synthesis of pharmaceuticals. The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to synthesize enantiomerically pure compounds like p-bromophenyl i-propyl sulfoxide is crucial. It can serve as a chiral building block where the p-bromophenyl group can be further functionalized via cross-coupling reactions, and the chiral sulfoxide can direct the stereochemistry of subsequent reactions.

Conclusion

p-Bromophenyl i-propyl sulfoxide is a valuable chiral synthetic intermediate. While specific experimental data for this compound is not extensively documented, established protocols for analogous compounds provide a reliable foundation for its synthesis and characterization. This guide offers a detailed framework for researchers and scientists to produce and utilize this compound in their work, particularly in the fields of asymmetric synthesis and drug discovery. Further research to fully characterize this specific sulfoxide would be a valuable contribution to the field.

Methodological & Application

Application Notes and Protocols for the Andersen Synthesis of Chiral Sulfoxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Andersen synthesis is a classic and reliable method for the preparation of enantiomerically pure or enriched sulfoxides.[1][2][3] This method is particularly valuable in the pharmaceutical industry and asymmetric synthesis, where chiral sulfoxides serve as important chiral auxiliaries and are present in several drug molecules.[1][4] The synthesis relies on the diastereoselective preparation of a sulfinate ester derived from a chiral alcohol, followed by a nucleophilic substitution with an organometallic reagent, typically a Grignard reagent.[2][5] This reaction proceeds with a clean inversion of configuration at the sulfur atom, allowing for excellent stereochemical control.[2] The most commonly used chiral auxiliary is (-)-menthol, due to the crystallinity of the resulting diastereomeric p-toluenesulfinate, which allows for easy purification by recrystallization.[1][3]

Principle and Mechanism

The Andersen synthesis follows a two-step sequence:

-

Formation of a Diastereomerically Pure Sulfinate Ester: A sulfinyl chloride (e.g., p-toluenesulfinyl chloride) is reacted with a chiral alcohol, most commonly (-)-menthol, to form a mixture of diastereomeric sulfinate esters. The desired diastereomer, typically (-)-menthyl (S)-p-toluenesulfinate, is then isolated in high diastereomeric purity by crystallization.[2][6][7]

-

Nucleophilic Substitution: The purified sulfinate ester is then treated with an organometallic reagent (R-M), usually a Grignard reagent (R-MgX). The organometallic reagent selectively attacks the sulfur atom, displacing the chiral auxiliary (mentholate) in a stereospecific Sₙ2-type reaction. This substitution occurs with complete inversion of configuration at the sulfur center, yielding the desired chiral sulfoxide.[2]

Data Presentation

Table 1: Synthesis of Chiral Sulfoxides using the Andersen Method with Various Grignard Reagents

| Entry | Grignard Reagent (R-MgX) | R Group | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| 1 | Methylmagnesium iodide | Methyl | (R)-Methyl p-tolyl sulfoxide | >90 | >95 | [2] |

| 2 | Ethylmagnesium bromide | Ethyl | (R)-Ethyl p-tolyl sulfoxide | 85 | >95 | [2] |

| 3 | n-Butylmagnesium bromide | n-Butyl | (R)-n-Butyl p-tolyl sulfoxide | 88 | >95 | [2] |

| 4 | Phenylmagnesium bromide | Phenyl | (R)-Phenyl p-tolyl sulfoxide | 92 | >98 | [2] |

| 5 | Benzylmagnesium chloride | Benzyl | (R)-Benzyl p-tolyl sulfoxide | 75 | >95 | [2] |

| 6 | 2-Thienylmagnesium bromide | 2-Thienyl | (R)-p-Tolyl 2-thienyl sulfoxide | 68 | >95 | [8] |

| 7 | Vinylmagnesium bromide | Vinyl | (R)-p-Tolyl vinyl sulfoxide | 72 | >95 | [6] |

Note: The enantiomeric excess (ee) is a measure of the purity of the chiral substance.

Experimental Protocols

Protocol 1: Synthesis of (-)-Menthyl (S)-p-toluenesulfinate

This protocol is adapted from established literature procedures.[6][7]

Materials:

-

p-Toluenesulfinyl chloride

-

(-)-Menthol

-

Pyridine

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthol (1.0 eq) in a mixture of diethyl ether and pyridine (a slight excess relative to the sulfinyl chloride).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfinyl chloride (1.0 eq) in diethyl ether to the cooled solution of (-)-menthol.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction by adding cold water.

-

Separate the organic layer and wash it successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric mixture of menthyl p-toluenesulfinates.

-

Purify the crude product by recrystallization from acetone. The less soluble (-)-menthyl (S)-p-toluenesulfinate will crystallize out. Filter the crystals and wash with cold acetone to afford the pure product. Typically, this procedure yields the desired diastereomer in high purity (>98:2 dr).[9]

Protocol 2: General Procedure for the Synthesis of Chiral Sulfoxides

This general protocol can be adapted for various Grignard reagents.

Materials:

-

(-)-Menthyl (S)-p-toluenesulfinate

-

Appropriate Grignard reagent (solution in THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and under an inert atmosphere, dissolve (-)-menthyl (S)-p-toluenesulfinate (1.0 eq) in anhydrous THF or diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent (1.1-1.5 eq) dropwise to the cooled solution of the sulfinate ester.

-

Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude sulfoxide by silica gel column chromatography to afford the enantiomerically pure product.

Mandatory Visualization

Caption: Overall workflow of the Andersen synthesis.

Caption: Simplified mechanism of the nucleophilic substitution step.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and reactions of enantiomerically pure α-functionalized Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. thieme-connect.de [thieme-connect.de]

- 8. A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: p-Bromophenyl i-Propyl Sulfoxide in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral sulfoxides are a cornerstone of modern asymmetric synthesis, serving as versatile chiral auxiliaries to induce stereoselectivity in the formation of complex molecules.[1] Their conformational stability and the ability of the sulfinyl group to direct reactions make them invaluable tools in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[2][3] While specific, documented pharmaceutical applications of p-Bromophenyl i-propyl sulfoxide are limited in publicly available literature, its structural similarity to other well-studied aryl alkyl sulfoxides, such as p-tolylsulfoxides and tert-butanesulfinamide, suggests its potential utility in analogous synthetic strategies.[4][5] This document provides an overview of the potential applications, along with a detailed representative protocol for the diastereoselective synthesis of a chiral β-amino acid precursor, a critical structural motif in many pharmaceutical compounds.

The general utility of chiral sulfoxides in asymmetric synthesis is well-established. They are employed to control the stereochemical outcome of a variety of chemical transformations, leading to the synthesis of enantiomerically enriched compounds.[2]

Potential Applications in Pharmaceutical Synthesis

Based on the established reactivity of analogous chiral aryl alkyl sulfoxides, p-bromophenyl i-propyl sulfoxide is anticipated to be a valuable chiral auxiliary in the following key transformations relevant to pharmaceutical synthesis:

-

Asymmetric Synthesis of Chiral Amines: Chiral amines are ubiquitous in pharmaceuticals. The addition of organometallic reagents to chiral N-sulfinylimines derived from p-bromophenyl i-propyl sulfoxide would likely proceed with high diastereoselectivity, providing a route to enantiomerically enriched amines after facile cleavage of the sulfinyl group.[4]

-

Diastereoselective Aldol Reactions: The formation of carbon-carbon bonds with control over stereochemistry is crucial in the synthesis of complex natural products and APIs. p-Bromophenyl i-propyl sulfoxide can be used to create chiral enolates that undergo highly diastereoselective aldol reactions.

-

Synthesis of Chiral β-Amino Acids: β-Amino acids are important components of various pharmaceuticals, including antiviral and anticancer agents. A well-established method for their synthesis involves the diastereoselective addition of nucleophiles to chiral N-sulfinylimines, followed by removal of the chiral auxiliary.[6]

Representative Application: Asymmetric Synthesis of a Chiral β-Amino Acid Precursor

This section details a representative protocol for the use of a chiral p-bromophenyl alkyl sulfoxide as a chiral auxiliary in the diastereoselective synthesis of a β-amino acid derivative. This protocol is based on established methodologies for similar chiral sulfoxides and serves as a practical guide for researchers exploring the potential of p-bromophenyl i-propyl sulfoxide.

Reaction Scheme:

The overall synthetic strategy involves the condensation of an aldehyde with enantiopure (R)-p-bromophenyl i-propyl sulfinamide to form a chiral N-sulfinylimine. Subsequent diastereoselective addition of a nucleophile, in this case, a Reformatsky reagent, yields a protected β-amino acid derivative with high stereocontrol. The final step involves the removal of the chiral auxiliary to afford the desired enantiomerically enriched product.

Figure 1. General workflow for the synthesis of a chiral β-amino acid precursor.

Experimental Protocol

Part 1: Synthesis of (R)-p-Bromophenyl i-Propyl Sulfinamide (Chiral Auxiliary)

This is a foundational step, and a general procedure for the synthesis of a similar chiral sulfinamide is adapted here.

-

Asymmetric Oxidation of p-Bromophenyl i-propyl sulfide: To a solution of p-bromophenyl i-propyl sulfide (1.0 eq) in a suitable solvent such as toluene, add a chiral catalyst system (e.g., a titanium-based catalyst with a chiral ligand like diethyl tartrate).

-

Cool the mixture to 0 °C and add an oxidizing agent (e.g., cumene hydroperoxide) dropwise.

-

Stir the reaction at 0 °C and monitor for completion by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield enantiomerically enriched (R)-p-bromophenyl i-propyl sulfoxide.

-

The sulfoxide is then converted to the corresponding sulfinamide via standard procedures (e.g., reaction with lithium amide).

Part 2: Synthesis of the Chiral N-Sulfinylimine

-

To a solution of (R)-p-bromophenyl i-propyl sulfinamide (1.0 eq) and the desired aldehyde (1.2 eq) in an anhydrous solvent (e.g., THF), add a dehydrating agent such as CuSO₄ or Ti(OEt)₄.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

-